molecular formula C11H13NO B3181543 4-(3-Methoxyphenyl)butanenitrile CAS No. 91152-85-1

4-(3-Methoxyphenyl)butanenitrile

Cat. No. B3181543
CAS RN: 91152-85-1
M. Wt: 175.23 g/mol
InChI Key: SYCHWZNYFTYNEC-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)butanenitrile , also known as (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate , is a hybrid compound synthesized using a linker mode approach under reflux conditions . It combines elements of chalcone and salicylic acid derivatives.

2.

Synthesis Analysis

The title compound was successfully synthesized through a linker mode approach . Spectroscopic techniques, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR, confirmed its structure . The synthetic pathway likely involves the condensation of appropriate precursors.

5.

Mechanism of Action

In silico studies, including molecular docking and MD simulation , suggest that 4-(3-Methoxyphenyl)butanenitrile exhibits cytotoxic activity against breast cancer. It likely acts through ERα inhibition . Comparative binding free energy calculations indicate its potency relative to tamoxifen .

properties

IUPAC Name

4-(3-methoxyphenyl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h4,6-7,9H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCHWZNYFTYNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A magnetically stirred suspension of sodium cyanide (13.65 g, 265 mmol) in anhydrous methyl sulfoxide (65 mL) was treated dropwise with 3-(3-methoxyphenyl)propyl iodide (66.25 g, 240 mmol) at a rate sufficient to keep the temperature below 45° C. The suspension was heated at 90° C. for 1 h, cooled to room temperature, poured over ice (1000 g), treated with diethyl ether (500 mL), the layers separated, and the aqueous portion back-extracted with diethyl ether (2×300 mL). The combined organic extracts were washed with water (3×500 mL), 6N HCl (500 mL), brine (500 mL), dried (MgSO4), filtered, and concentrated in vacuo to a clear liquid. Kugelrohr distillation (0.1 torr, 120° C.) provided the desired product as a clear liquid (37.62 g, 89%): 1H NMR (CDCl3) δ 7.25 (t, J=8 Hz, 1H), 6.78-6.69 (m, 3H), 3.80 (s, 3H), 2.75 (t, J=8 Hz, 2H), 2.31 (t, J=8 Hz, 2H), 1.98 (quint, J=8 Hz, 2H).
Quantity
13.65 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
3-(3-methoxyphenyl)propyl iodide
Quantity
66.25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
89%

Synthesis routes and methods II

Procedure details

A magnetically stirred suspension of sodium cyanide (13.65 g, 265 mmol) in anhydrous methyl sulfoxide (65 mL) was treated dropwise with 3-(3-methoxyphenyl)propyl iodide (66.25 g, 240 mmol) at a rate sufficient to keep the temperature below 45° C. The suspension was heated at 90° C. for 1 h, cooled to room temperature, poured over ice (1000 g), treated with diethyl ether (500 mL), the layers separated, and the aqueous portion back-extracted with diethyl ether (2×300 mL). The combined organic extracts were washed with water (3×500 mL), 6N HCl (500 mL), brine (500 mL), dried (MgSO4), filtered, and concentrated in vacuo to a clear liquid. Kugelrohr distillation (0.1 torr, 120° C.) provided the desired product as a dear liquid (37.62 g, 89%): 1H NMR (CDCl3) δ7.25 (t, J=8 Hz, 1H), 6.78-6.69 (m, 3 H), 3.80 (s, 3 H), 2.75 (t, J=8 Hz, 2 H), 2.31 (t, J=8 Hz, 2 H), 1.98 (quint, J=8 Hz, 2 H). 4-(3-Methoxyphenyl)butylamine: To a Parr bottle flushed with nitrogen was added -1.0 g of Raney Nickel (50% suspension in H2O), ethanol (125 mL), ammonium hydroxide (30 mL), and a solution of 4-(3-methoxyphenyl)butyronitrile (8.49 g, 48.4 mmol) in ethanol (150 mL). The bottle was charged with hydrogen (60 psi) and rocked 3 d. The suspension was filtered through Celite, the cake rinsed with fresh ethanol (400 mL), and the combined filtrate concentrated in vacuo. The resulting suspension was treated with dichloromethane (200 mL) and water (200 mL), the layers separated, and the aqueous portion back-extracted with fresh dichloromethane (2×150 mL). The combined organic portions were washed with saturated sodium chloride solution (300 mL), dried (K2CO3), filtered, and concentrated in vacuo. Kugelrohr distillation (0.1 torr, 120° C.) provided the desired product as a dear liquid (6.77 g, 78%) which was identical spectroscopically to that previously reported. Venit, J. J.; DiPierro, M.; Magnus, P. J. Org. Chem. 1989, 54, 4298-4301. 1H NMR (CDCl3) δ 7.20 (t, J=8 Hz, 1 H), 6.79-6.70 (m, 3 H), 3.80 (s, 3 H), 2.75-2.68 (m, 2 H), 2.61 (t, J=8 Hz, 2 H), 1.82-1.45 (m, 6 H).
Quantity
13.65 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Name
3-(3-methoxyphenyl)propyl iodide
Quantity
66.25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
89%

Synthesis routes and methods III

Procedure details

A solution of 1-tosyloxy-3-(3-methoxyphenyl)propane (125 g, 0.39 mole) and DMF (400 mL) was stirred at 0° as a solution of KCN (30 g, 0.46 mole) and water (70 mL) was added dropwise. The reaction mixture was stirred at 65°-70° for 1 hour, was cooled to room temperature and poured onto ice water. The solution was extracted with ether. The extracts were washed with water, saturated aqueous NaCl, dried (MgSO4), filtered, and evaporated to yield 62 g yellow oil, (91%), M+ 175.
Name
1-tosyloxy-3-(3-methoxyphenyl)propane
Quantity
125 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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